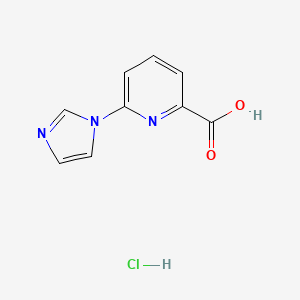

3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound has a bromo and chloro substituent on the pyridine ring and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to it .

Chemical Reactions Analysis

This compound, like other pyridine derivatives, can undergo a variety of chemical reactions. These include cross-coupling reactions, which are commonly used in the synthesis of complex organic molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure and the properties of similar compounds. For example, it is likely to have a relatively high molecular weight and may exhibit optical activity due to the presence of chiral centers .Aplicaciones Científicas De Investigación

Catalytic Protodeboronation

This compound is used in the catalytic protodeboronation of pinacol boronic esters, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes . This process is valuable for the synthesis of complex molecules such as δ-®-coniceine and indolizidine 209B, showcasing the compound’s utility in advanced organic synthesis .

Infrared Spectral Analysis

In the field of spectroscopy, particularly infrared spectral analysis , this compound can be studied to understand its vibrational transitions. This is crucial for identifying interactions with solvents and other compounds, which is essential for characterizing its chemical behavior .

Synthesis of Cholinergic Drugs

The related organoboron compounds are intermediates in the synthesis of cholinergic drugs , which are used to treat gastrointestinal diseases. This highlights the compound’s potential in pharmaceutical applications .

Electroluminescent Devices

Organoboron compounds, including derivatives of our compound of interest, are used in the synthesis of organic electroluminescent devices . This application is significant in the development of new materials for electronic and photonic technologies .

Borylation Reactions

The compound is utilized for borylation reactions at the benzylic C-H bond of alkylbenzenes. This is done in the presence of a palladium catalyst to form pinacol benzyl boronate, which is a critical step in the synthesis of various organic molecules .

Hydroboration of Alkynes and Alkenes

It also finds use in the hydroboration of alkyl or aryl alkynes and alkenes , facilitated by transition metal catalysts. This application is important for the modification and functionalization of multiple organic compounds .

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis of cholinergic drugs, which target the cholinergic system in the body .

Mode of Action

It’s known that 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a component of the compound, can be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

The compound’s boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is known to participate in various chemical reactions, including borylation and hydroboration . These reactions could potentially affect various biochemical pathways.

Result of Action

Similar compounds have been used in the synthesis of cholinergic drugs, which can treat gastrointestinal diseases . This suggests that the compound may have similar therapeutic effects.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves the use of a Suzuki coupling reaction between 3-bromo-2-chloro-5-iodopyridine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolan. The reaction is carried out in the presence of a palladium catalyst and a base to form the desired product.", "Starting Materials": [ "3-bromo-2-chloro-5-iodopyridine", "4,4,5,5-tetramethyl-1,3,2-dioxaborolan", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: Dissolve 3-bromo-2-chloro-5-iodopyridine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolan in a suitable solvent such as DMF or DMSO.", "Step 2: Add a palladium catalyst such as Pd(PPh3)4 or Pd2(dba)3 and a base such as K3PO4 or Cs2CO3 to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature such as 80-100°C and stir for several hours.", "Step 4: Cool the reaction mixture and extract the product using a suitable solvent such as ethyl acetate or dichloromethane.", "Step 5: Purify the product using column chromatography or recrystallization to obtain 3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine." ] } | |

Número CAS |

2223049-72-5 |

Nombre del producto |

3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Fórmula molecular |

C11H14BBrClNO2 |

Peso molecular |

318.4 |

Pureza |

91 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.